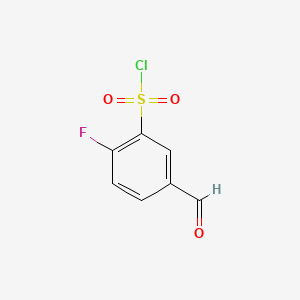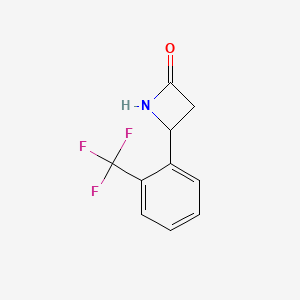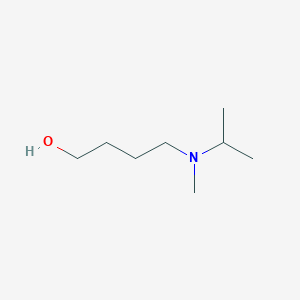
4-(Isopropyl(methyl)amino)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Isopropyl(methyl)amino)butan-1-ol is an organic compound with the molecular formula C8H19NO It is a derivative of butanol, where the hydroxyl group is attached to the first carbon, and the fourth carbon is substituted with an isopropyl(methyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(methyl)amino)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobutan-1-ol with isopropyl(methyl)amine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chlorobutan-1-ol and isopropyl(methyl)amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-chlorobutan-1-ol is added to a solution of isopropyl(methyl)amine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated to reflux for several hours.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-(Isopropyl(methyl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, it can be converted to a halide using thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products
Oxidation: Formation of 4-(isopropyl(methyl)amino)butan-2-one.
Reduction: Formation of 4-(isopropyl(methyl)amino)butane.
Substitution: Formation of 4-(isopropyl(methyl)amino)butyl chloride or bromide.
科学研究应用
4-(Isopropyl(methyl)amino)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Isopropyl(methyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction and cellular responses.
相似化合物的比较
Similar Compounds
4-(Isopropyl(methyl)amino)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
4-(Isopropyl(methyl)amino)butane: Lacks the hydroxyl group, making it less polar.
4-(Isopropyl(methyl)amino)butan-1-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
4-(Isopropyl(methyl)amino)butan-1-ol is unique due to the presence of both a hydroxyl group and an isopropyl(methyl)amino group on the butane backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H19NO |
|---|---|
分子量 |
145.24 g/mol |
IUPAC 名称 |
4-[methyl(propan-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-8(2)9(3)6-4-5-7-10/h8,10H,4-7H2,1-3H3 |
InChI 键 |
GEOHCVFUJCXPKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



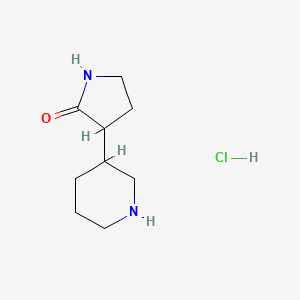
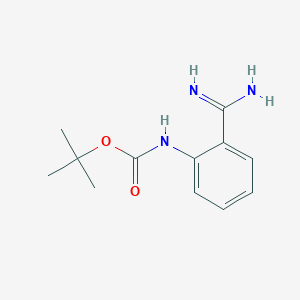
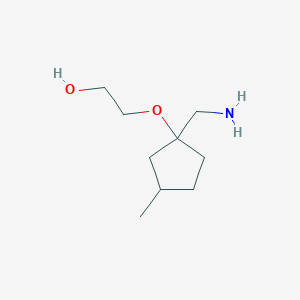

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)



